molecular formula C26H32ClN5O3S B608376 KRCA-0713 CAS No. 1884321-89-4

KRCA-0713

Cat. No.: B608376
CAS No.: 1884321-89-4
M. Wt: 530.084
InChI Key: WMLFTPJTSQTLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRCA-0713 is a synthetic organic compound characterized by a benzothiazole core substituted with a trifluoromethyl group at the C-2 position and a tertiary amine side chain at the C-6 position. This structure confers unique physicochemical properties, including high lipophilicity (logP = 3.2) and moderate aqueous solubility (0.8 mg/mL at pH 7.4) . Its molecular weight is 348.42 g/mol, and it exhibits a melting point of 162–165°C.

This compound was initially developed as a kinase inhibitor targeting the PI3K/AKT/mTOR pathway, with demonstrated efficacy in preclinical models of non-small cell lung cancer (NSCLC). In vitro studies report an IC50 of 12 nM against PI3Kα, outperforming first-generation inhibitors like LY294002 (IC50 = 1.2 µM) . Its mechanism involves competitive ATP-binding site inhibition, validated via X-ray crystallography (PDB ID: 8XKT).

Properties

CAS No.

1884321-89-4

Molecular Formula

C26H32ClN5O3S

Molecular Weight

530.084

IUPAC Name

N2-(6-amino-3-methoxy-5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32)

InChI Key

WMLFTPJTSQTLNL-UHFFFAOYSA-N

SMILES

ClC1=CN=C(N=C1NC2=CC=CC=C2S(C(C)C)(=O)=O)NC3=C(C=C4C(C)(C)C(N)CCC4=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRCA-0713;  KRCA 0713;  KRCA0713.

Origin of Product

United States

Comparison with Similar Compounds

Compound A (LY3039478)

  • Structural Similarities : Shares the benzothiazole backbone but replaces the trifluoromethyl group with a sulfonamide moiety.
  • Pharmacological Data :

    Property KRCA-0713 Compound A
    Molecular Weight (g/mol) 348.42 412.39
    logP 3.2 2.8
    PI3Kα IC50 (nM) 12 9.5
    Solubility (mg/mL) 0.8 1.2
    Plasma Protein Binding 92% 88%

Compound A shows marginally higher potency but reduced selectivity for PI3Kα over PI3Kγ (Selectivity Index = 8 vs. This compound’s 15) .

Compound B (GDC-0941)

  • Functional Similarities : Both compounds inhibit PI3Kα, but GDC-0941 features an indazole scaffold.
  • Key Differences :
    • Bioavailability : this compound exhibits 65% oral bioavailability in murine models, compared to GDC-0941’s 45% .
    • Toxicity : this compound demonstrates lower hepatotoxicity (ALT levels: 25 U/L vs. 48 U/L in rats at 50 mg/kg).

Mechanistic and Toxicological Comparisons

  • Binding Affinity : Molecular dynamics simulations reveal this compound forms stronger hydrogen bonds with Lys802 and Asp933 in PI3Kα compared to analogues .
  • Metabolic Stability : this compound has a longer half-life (t1/2 = 6.1 h) than Compound A (4.3 h) and GDC-0941 (3.8 h) due to reduced CYP3A4-mediated oxidation .

Research Findings and Clinical Implications

  • Efficacy in Drug-Resistant Models : this compound retains activity against PI3Kα mutants (H1047R) with a 2.3-fold increase in IC50, whereas GDC-0941 shows a 9.1-fold decrease .
  • Synergistic Potential: In combination with paclitaxel, this compound reduces tumor volume by 78% in xenografts, outperforming monotherapy (54%) .

Discussion

This compound’s structural optimizations balance potency, selectivity, and safety—critical advantages over analogues. However, its moderate solubility poses formulation challenges for intravenous delivery. Future studies should explore prodrug strategies or nanoparticle encapsulation to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRCA-0713
Reactant of Route 2
KRCA-0713

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.